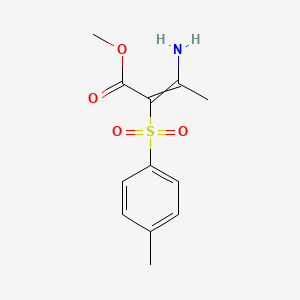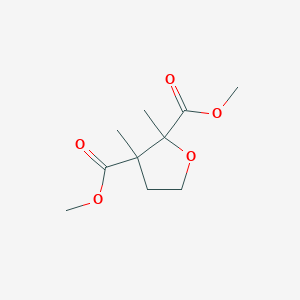
Methyl 2,5-anhydro-3,4-dideoxy-3-(methoxycarbonyl)-2,3-dimethylpentonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Anhydro-3,4-didésoxy-3-(méthoxycarbonyl)-2,3-diméthylpentanoate de méthyle: est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Les conditions réactionnelles nécessitent généralement des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Cela implique souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un débit constants .
Analyse Des Réactions Chimiques
Types de réactions: Le 2,5-anhydro-3,4-didésoxy-3-(méthoxycarbonyl)-2,3-diméthylpentanoate de méthyle peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme des halogènes ou des nucléophiles
Réactifs et conditions courantes:
Oxydation: Permanganate de potassium, trioxyde de chrome et autres agents oxydants.
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs.
Substitution: Halogènes, nucléophiles et autres agents de substitution
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de recherche scientifique
Chimie: En chimie, le 2,5-anhydro-3,4-didésoxy-3-(méthoxycarbonyl)-2,3-diméthylpentanoate de méthyle est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: En biologie, ce composé peut être utilisé dans l'étude des voies biochimiques et le développement de nouveaux médicaments. Sa capacité à interagir avec des enzymes et des récepteurs spécifiques en fait un outil précieux pour comprendre les mécanismes biologiques .
Médecine: En médecine, le 2,5-anhydro-3,4-didésoxy-3-(méthoxycarbonyl)-2,3-diméthylpentanoate de méthyle peut être étudié pour ses effets thérapeutiques potentiels. Sa structure unique lui permet de cibler des voies moléculaires spécifiques, ce qui en fait un candidat pour le développement de médicaments .
Industrie: Dans l'industrie, ce composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent approprié pour des applications dans les revêtements, les adhésifs et autres produits industriels .
Mécanisme d'action
Le mécanisme d'action du 2,5-anhydro-3,4-didésoxy-3-(méthoxycarbonyl)-2,3-diméthylpentanoate de méthyle implique son interaction avec des cibles et des voies moléculaires spécifiques. Ce composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Le mécanisme exact dépend de l'application spécifique et du contexte moléculaire dans lequel le composé est utilisé .
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 2,5-anhydro-3,4-dideoxy-3-(methoxycarbonyl)-2,3-dimethylpentonate is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound may be used in the study of biochemical pathways and the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological mechanisms .
Medicine: In medicine, this compound may be explored for its potential therapeutic effects. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products .
Mécanisme D'action
The mechanism of action of Methyl 2,5-anhydro-3,4-dideoxy-3-(methoxycarbonyl)-2,3-dimethylpentonate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 2,5-Anhydro-3,4-didésoxy-3-iodopentanoate de méthyle
- 2,5-Anhydro-3,4-didésoxy-3-[(1R,2S)-1,2-dihydroxynonyl]-L-thréo-pentanoate de 2-méthyl-2-propanyle
- 2,5-Anhydro-3,4-didésoxy-3-méthyl-1-O-[(2-méthyl-2-propanyle)(diphényl)silyl]-L-thréo-pent-4-énitol
Unicité: Le 2,5-anhydro-3,4-didésoxy-3-(méthoxycarbonyl)-2,3-diméthylpentanoate de méthyle se distingue par sa combinaison spécifique de groupes fonctionnels et sa capacité à subir un large éventail de réactions chimiques. Cela en fait un composé polyvalent avec des applications uniques dans divers domaines .
Propriétés
Numéro CAS |
193428-11-4 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
dimethyl 2,3-dimethyloxolane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H16O5/c1-9(7(11)13-3)5-6-15-10(9,2)8(12)14-4/h5-6H2,1-4H3 |
Clé InChI |
BGMWNSZIBSITEK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC1(C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
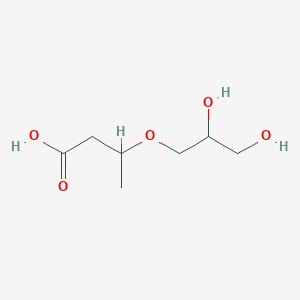
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)
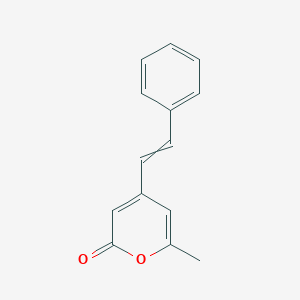
![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)
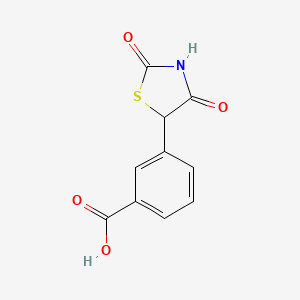
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
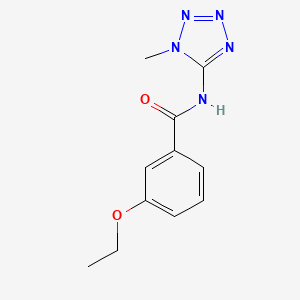
![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)
